molecular formula C16H14F2N2O3 B4389935 N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide

N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide

Cat. No. B4389935
M. Wt: 320.29 g/mol
InChI Key: FYKPHDNUEAKWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide, also known as DFB or DFB-AM, is a cell-permeable fluorescent dye that is widely used in scientific research. It is a synthetic compound that is used to label intracellular structures and to monitor cellular processes in live cells.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM is a cell-permeable dye that is converted into a fluorescent form (N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide) by intracellular esterases. The fluorescent form of N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide is then trapped inside the cell, allowing for the visualization of intracellular structures and processes.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in a variety of cell types, including neurons, glial cells, and cardiac cells.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM has several advantages for use in lab experiments. It is cell-permeable, allowing for the visualization of intracellular structures and processes in live cells. It has minimal toxicity and does not interfere with cellular processes. However, N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM has some limitations, including the fact that it is not suitable for long-term experiments and can be affected by changes in pH.

Future Directions

There are several future directions for the use of N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM in scientific research. One potential area of research is the development of new derivatives of N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM with improved properties, such as increased cell permeability or longer fluorescence lifetime. Another area of research is the use of N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM could be used in combination with other techniques, such as electrophysiology, to study cellular processes in greater detail.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-(3-methoxybenzyl)ethanediamide-AM is widely used in scientific research as a fluorescent dye to label intracellular structures and to monitor cellular processes in live cells. It has been used to study a variety of cellular processes, including calcium signaling, membrane potential changes, and protein localization.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-23-12-4-2-3-10(7-12)9-19-15(21)16(22)20-14-6-5-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKPHDNUEAKWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.